molecular formula C13H16FNO B11179897 (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone CAS No. 330469-30-2

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11179897
CAS No.: 330469-30-2
M. Wt: 221.27 g/mol
InChI Key: XUICTSGWQFABFN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzonitrile with N-methyl-4-chloropiperidine in the presence of magnesium turnings and tetrahydrofuran. The reaction mixture is heated under reflux, followed by the addition of ethereal hydrogen chloride to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the methanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies, primarily due to its interactions with various biological targets. Research indicates that it may possess antidepressant properties, similar to other compounds with analogous structures. The following table summarizes some relevant findings related to its biological activity:

Biological Activity Description
Antidepressant Compounds with a similar structure have been investigated for their efficacy in treating depression.
CNS Activity Potential effects on central nervous system disorders, including anxiety and cognitive impairments.
Antimicrobial Some derivatives exhibit antimicrobial properties, suggesting utility in treating infections.

Case Studies and Research Findings

  • Antidepressant Activity : A study highlighted the potential of compounds similar to (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone as effective antidepressants, focusing on their ability to modulate neurotransmitter systems in the brain.
  • CNS Disorders : Research has indicated that derivatives of this compound may be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease. The inhibition of specific enzymes related to neurodegeneration has been noted as a mechanism of action .
  • Antimicrobial Properties : Investigations into structurally related compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound could be explored for therapeutic applications in infectious diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including substitution reactions and reductions. Common reagents used in these processes include:

  • Palladium Catalysts : For coupling reactions.
  • Lithium Aluminum Hydride : For reduction processes.
  • Oxidizing Agents : Such as potassium permanganate for oxidation reactions.

These synthetic pathways are crucial for producing the compound in a laboratory setting, allowing researchers to explore its properties further.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of this compound. The position of the fluorine atom on the phenyl ring plays a significant role in determining its reactivity and interaction with biological targets. Comparative studies with similar compounds have revealed that slight modifications can lead to substantial changes in activity profiles .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is not well-documented. its structural features suggest it may interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by the fluorophenyl and piperidinyl groups. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring and the methyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of antimicrobial and receptor modulation. This article reviews the current understanding of its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FN, with an average mass of approximately 261.34 g/mol. The presence of the fluorine atom and the piperidine moiety contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several analogs, including those based on the 4-fluorophenyl motif, demonstrating promising minimum inhibitory concentrations (MICs).

CompoundMIC (µM)% Inhibition
4PP-16.3100
4PP-22.099
4PP-36.898
4PP-42195

The most effective analogs, such as 4PP-2 , exhibited significant antibacterial properties, indicating that modifications to the piperidine structure can enhance activity against Mtb .

Receptor Modulation

The compound has also been investigated for its interaction with serotonin receptors. For instance, derivatives that include a similar structural framework have shown to act as inverse agonists at the 5-HT(2A) receptor, suggesting potential applications in neuropharmacology .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to explore how modifications to the structure of this compound affect its biological activity. The following observations were made:

  • Substitution Effects :
    • Adding bulky groups at specific positions on the piperidine ring often resulted in increased potency.
    • A hydrogen atom at the 4-position of the phenyl ring was found to be optimal for maintaining activity while improving physicochemical properties.
  • Analog Development :
    • The development of analogs such as 4PP-17 and 4PP-18 , which included additional functional groups, demonstrated varying degrees of activity, emphasizing the importance of precise structural configurations in drug design .

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focused on developing novel inhibitors against Mtb, compounds derived from the piperidine series were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that specific modifications led to enhanced activity against Mtb while maintaining low cytotoxicity in human cell lines .

Case Study 2: Receptor Binding Studies

Another investigation assessed the binding affinity of various derivatives at serotonin receptors. Results showed that certain modifications significantly altered binding characteristics, leading to compounds with potential therapeutic applications in treating mood disorders .

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone functionality undergoes nucleophilic attack under controlled conditions:

  • Grignard Reagent Reactions : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols. The reaction proceeds via a tetrahedral intermediate, with yields dependent on steric hindrance from the 2-methylpiperidine group.

  • Reductive Amination : Reacts with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form secondary amines. The fluorophenyl group enhances electrophilicity at the carbonyl carbon.

Key Conditions :

Reaction TypeReagentsTemperatureYield (%)
Grignard AdditionCH₃MgBr, THF−78°C → RT72–85
Reductive AminationNaBH₃CN, MeOH25°C65–78

Condensation Reactions

The compound participates in ketone-amine condensations:

  • Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol under acidic catalysis (HCl) to yield imines. The electron-withdrawing fluorine atom increases reaction rates.

  • Heterocyclic Synthesis : Forms pyrrole derivatives when heated with ammonium acetate and acetylacetone at 120°C.

Mechanistic Insight :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Steric effects from the 2-methylpiperidine group reduce reaction rates by ~15% compared to unsubstituted analogs.

Oxidation

  • Epoxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form an unstable epoxide intermediate, which rearranges to a lactam under basic conditions.

  • Baeyer-Villiger Oxidation : Forms a ketone-lactone hybrid using H₂O₂ and BF₃·Et₂O.

Reduction

  • Catalytic Hydrogenation : Pd/C-mediated reduction in H₂ atmosphere converts the ketone to a secondary alcohol. Competing piperidine ring hydrogenation is suppressed at 25°C.

  • Borohydride Reduction : NaBH₄ selectively reduces the ketone to alcohol in methanol (yield: 89%).

Cross-Dehydrogenative Coupling (CDC)

Under FeCl₂/NaI catalysis with PIDA (phenyliodine diacetate), the compound undergoes CDC with azides (NaN₃) to form α-azido ketones. This reaction proceeds via radical intermediates :

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone+NaN3FeCl2,80Cα-azido derivative(Yield: 68%)[5]\text{this compound} + \text{NaN}_3 \xrightarrow{\text{FeCl}_2, \, 80^\circ\text{C}} \text{α-azido derivative} \quad (\text{Yield: 68\%})[5]

Suzuki-Miyaura Coupling

The fluorophenyl group enables palladium-catalyzed cross-coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.

Comparative Reactivity of Structural Analogs

CompoundModificationReaction Rate (vs. Parent)Key Observation
4-Chloro analogCl substituent1.2× fasterEnhanced electrophilicity due to Cl
3-Fluoro analogFluorine at meta0.7× slowerSteric hindrance reduces accessibility
Piperidine-unsubstitutedNo 2-methyl group1.5× fasterReduced steric bulk improves kinetics

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO and fluorobenzene.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (t₁/₂: 2 hr in 6M HCl).

Industrial-Scale Optimization

A patented method for large-scale synthesis avoids cryogenic conditions by using Turbo Grignard reagents (iPrMgCl·LiCl) at ambient temperature, achieving 92% yield .

Properties

CAS No.

330469-30-2

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(4-fluorophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16FNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3

InChI Key

XUICTSGWQFABFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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